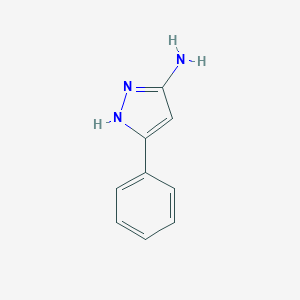

3-Phenyl-1H-pyrazol-5-amine

概要

説明

QX 314 塩化物、別名 N-エチルリドカイン塩化物、はリドカインの四級誘導体です。これは、膜透過性のない化合物であり、疼痛受容ニューロンの電位依存性ナトリウムチャネルを選択的にブロックします。 この化合物は、カプサイシン受容体の一過性受容体電位バニロイド1(TRPV1)および一過性受容体電位カチオンチャネル、サブファミリーA、メンバー1(TRPA1)のチャネル孔を透過することによって、好ましい疼痛受容遮断を誘導する能力で特に注目されています。 .

準備方法

QX 314 塩化物は、リドカインの四級化によって合成されます。このプロセスには、水酸化ナトリウムなどの塩基の存在下で、リドカインと塩化エチルを反応させて四級アンモニウム化合物を生成することが含まれます。 反応条件には、通常、エタノールなどの溶媒と 50 ~ 60 ℃ の温度範囲が含まれます。 . 工業生産方法は、同様の合成経路に従いますが、より大量に対応するために規模が拡大されています。

化学反応の分析

QX 314 塩化物は、その四級アンモニウム構造のために、主に置換反応を起こします。これは、水酸化物イオンなどの求核試薬と反応して、リドカインと塩化エチルを生成します。 この化合物は、特に TRPV1 および TRPA1 とイオンチャネルと相互作用することが知られており、ナトリウム電流の阻害につながります。 . これらの反応で使用される一般的な試薬には、水酸化ナトリウムなどの塩基と、エタノールなどの溶媒が含まれます。 これらの反応から生成される主な生成物は、リドカインと塩化エチルです。 .

科学研究への応用

QX 314 塩化物は、幅広い科学研究への応用があります。化学では、イオンチャネル機能を研究し、局所麻酔薬のメカニズムを調査するためのツールとして使用されます。 生物学および医学では、疼痛受容ニューロンを選択的にブロックするために使用され、疼痛経路に関する洞察と、疼痛管理のための潜在的な治療標的を提供します。 . この化合物は、ニューロンにおける活動電位形成を阻害するために、電気生理学的試験にも使用されます。 . さらに、QX 314 塩化物は、動物モデルで長時間の局所麻酔を生成する可能性について検討されてきました。 .

科学的研究の応用

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that 3-phenyl-1H-pyrazol-5-amine exhibits notable antitumor properties. It has been studied for its ability to inhibit key oncogenic pathways, particularly targeting proteins such as BRAF(V600E) and EGFR, which are crucial in cancer proliferation and survival. A study demonstrated significant cytotoxic effects against melanoma cell lines, correlating with the inhibition of these pathways .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. In vitro assays have indicated that it can reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophages exposed to lipopolysaccharides (LPS). This suggests its utility in developing therapies for inflammatory diseases.

Antimicrobial Properties

this compound has also been evaluated for its antibacterial and antifungal activities. It demonstrated significant efficacy against various bacterial strains, particularly Gram-negative bacteria, indicating potential for new antimicrobial therapies .

Synthetic Chemistry Applications

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives, including urea derivatives and heterobiaryl compounds . The ability to modify its structure allows for the synthesis of complex molecules with specific biological activities.

Oxidative Dehydrogenative Couplings

Recent advancements have introduced methods for constructing azo compounds from pyrazol-5-amines under mild conditions. This reaction employs iodine and copper catalysts to facilitate the formation of functionalized heteroaromatic azo compounds, showcasing the compound's utility in synthetic methodologies .

Antitumor Activity Case Study

A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, against cancer cell lines. The results showed a significant reduction in cell viability correlated with the compound's ability to inhibit BRAF(V600E) signaling pathways.

Anti-inflammatory Mechanism Case Study

In vitro experiments demonstrated that this compound effectively reduced LPS-induced NO production in macrophages, indicating its potential application as an anti-inflammatory agent.

Antimicrobial Efficacy Case Study

Testing against several bacterial strains revealed promising results for this compound, particularly against Gram-negative bacteria, suggesting its potential role in developing new antimicrobial therapies.

作用機序

QX 314 塩化物の作用機序には、電位依存性ナトリウムチャネルとの相互作用が含まれます。この化合物は、有害な刺激によって活性化される TRPV1 および TRPA1 チャネルを介して、疼痛受容ニューロンに入ります。 細胞内に入ると、QX 314 塩化物はナトリウムチャネルをブロックし、活動電位の生成と伝播を防ぎます。 . これにより、疼痛シグナルが阻害され、局所麻酔効果が得られます。 QX 314 塩化物の分子標的は、ナトリウムチャネルと TRPV1 および TRPA1 チャネルです。 .

類似の化合物との比較

QX 314 塩化物は、リドカインとその誘導体などの他の四級アンモニウム化合物と似ています。 TRPV1 および TRPA1 チャネルを介して疼痛受容ニューロンを選択的にブロックする独自の能力により、他の局所麻酔薬とは一線を画しています。 . リドカインと比較して、QX 314 塩化物は、より持続的な局所麻酔効果を生み出し、作用発現が遅くなります。 . 他の類似の化合物には、QX 314 臭化物と N-メチル-D-グルカミン塩化物が含まれ、これらも膜透過性のない特性を示し、ナトリウムチャネルをブロックします。 .

類似化合物との比較

QX 314 chloride is similar to other quaternary ammonium compounds, such as lidocaine and its derivatives. its unique ability to selectively block nociceptive neurons through TRPV1 and TRPA1 channels sets it apart from other local anesthetics . Compared to lidocaine, QX 314 chloride produces a longer-lasting local anesthetic effect and has a slower onset of action . Other similar compounds include QX 314 bromide and N-methyl-D-glucamine chloride, which also exhibit membrane-impermeable properties and block sodium channels .

生物活性

3-Phenyl-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 159.19 g/mol. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a phenyl group attached to the first carbon of the pyrazole.

Synthesis Methods

Various methods have been developed for synthesizing this compound, including:

- Condensation Reactions : This method involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones.

- Cyclization Techniques : Utilizing starting materials such as phenylhydrazine and α,β-unsaturated carbonyl compounds allows for the formation of the pyrazole ring.

These synthetic routes enable further functionalization, leading to derivatives with enhanced biological properties.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Thrombin Inhibition

A notable study highlighted its role as a thrombin inhibitor. The compound interacts with the catalytic serine (Ser195) in thrombin, leading to a transient inhibition of its catalytic activity. This mechanism suggests potential applications in anticoagulant therapies .

Analgesic Effects

Emerging evidence points towards analgesic properties of this compound. Derivatives of this compound have shown promise in pain management through modulation of specific biochemical pathways related to pain perception.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by structural modifications. Variations in substituents on the pyrazole ring can enhance or diminish its interaction with biological targets. For example, the presence of electron-donating or electron-withdrawing groups can significantly affect binding affinities to receptors involved in pain and inflammation .

Case Studies

Several case studies illustrate the biological applications of this compound:

- Case Study on Anti-inflammatory Activity : In a controlled study involving animal models, administration of this compound resulted in reduced levels of inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.

- Thrombin Inhibition Study : A pharmacokinetic analysis revealed that compounds similar to this compound exhibited prolonged inhibition of thrombin activity, suggesting effective anticoagulant properties suitable for therapeutic use.

Comparative Analysis

To further understand the uniqueness of this compound among similar compounds, the following table summarizes key features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methylpyrazole | Methyl group at position 3 | Analgesic activity |

| 4-Isopropylpyrazole | Isopropyl group at position 4 | Anti-inflammatory effects |

| 4-(Trifluoromethyl)-pyrazole | Trifluoromethyl substituent | Potential anti-cancer activity |

| 3-Phenylpyrazole | Phenyl group at position 3 | Anti-inflammatory and thrombin inhibition |

The distinct combination of substituents in this compound contributes to its unique pharmacological profile compared to other pyrazole derivatives.

特性

IUPAC Name |

5-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSZRRFDVPMZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935629 | |

| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-10-7, 827-41-8 | |

| Record name | 3-Amino-5-phenylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 5-amino-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-phenylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。